molecular formula C13H14ClFN2OS2 B11106173 4-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione

4-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione

Cat. No.: B11106173
M. Wt: 332.8 g/mol
InChI Key: YRYKSVAWKIVTBE-IDUWFGFVSA-N
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Description

(NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is a complex organic compound with a unique structure that includes a thiazolidine ring, a sulfanyl group, and a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM typically involves multiple steps. The starting materials often include 2-chloro-6-fluorobenzaldehyde and 3,5,5-trimethyl-2-sulfanylidenethiazolidin-4-one. The reaction conditions usually require a solvent such as ethanol or methanol, and the process may involve heating under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is being investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism of action of (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and chlorofluorophenyl compounds. Examples include:

Uniqueness

What sets (NZ)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3,5,5-TRIMETHYL-N-OXIDO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14ClFN2OS2

Molecular Weight

332.8 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-(3,5,5-trimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)methanimine oxide

InChI

InChI=1S/C13H14ClFN2OS2/c1-13(2)11(16(3)12(19)20-13)17(18)7-8-9(14)5-4-6-10(8)15/h4-7,11H,1-3H3/b17-7-

InChI Key

YRYKSVAWKIVTBE-IDUWFGFVSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)C)/[N+](=C/C2=C(C=CC=C2Cl)F)/[O-])C

Canonical SMILES

CC1(C(N(C(=S)S1)C)[N+](=CC2=C(C=CC=C2Cl)F)[O-])C

Origin of Product

United States

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